7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
112230-26-9 |
|---|---|
Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10) |
InChI Key |
KUGIITZFWSHTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC=N2)N)SC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methyl 2-Mercaptoacetate Intermediate
A well-documented synthetic route involves the following key steps (adapted from):
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Alkylation | Methyl 2-mercaptoacetate + methyl 4-chlorobutanoate | Intermediate 9 |
| 2 | Cyclization | NaH (sodium hydride) | Cyclized intermediate 10 |
| 3 | Condensation | S-methylthiouronium sulfate | Intermediate 11 |
| 4 | Hydrolysis | Acetic acid (HOAc) | Intermediate 12 |
| 5 | Chlorination | Phosphorus oxychloride (POCl3) | Key intermediate 13 |
| 6 | Nucleophilic substitution | Phenols or amines | Intermediates 14a–c |
| 7 | Buchwald–Hartwig amination | Pd2(dba)3, BINAP, base | Final products 15a, 15b (including 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine derivatives) |
This route efficiently constructs the thiopyrano ring and introduces the amino group via palladium-catalyzed amination, yielding the target compound with high selectivity and yield.
Cyclization of Dihydropyrimidin-2-thiones with Amines and Formaldehyde
Another approach involves a Mannich-type reaction for ring closure, as described in fused pyrimidine synthesis literature:
- Starting from dihydropyrimidin-2-thiones, reaction with primary amines and formaldehyde leads to 8a-alkoxy-octahydropyrido[4,3-d]pyrimidin-2(1H)-thiones.
- This method exploits the reactivity of methyl groups on the pyrimidine ring and allows for the introduction of substituents at specific ring positions.
- Subsequent transformations can convert these intermediates into the desired thiopyrano-pyrimidine derivatives.
Chlorination and Amination of Pyrimidine Intermediates
A common functionalization step involves chlorination of hydroxyl or amino precursors with phosphorus oxychloride (POCl3), activating the molecule for nucleophilic substitution by amines:
- For example, 8-chlorothieno[3,2-d]pyrimidine derivatives are prepared by refluxing the corresponding hydroxyl compound with POCl3.
- The activated chloro intermediate then reacts with various amines in ethanol under reflux to afford this compound derivatives in high yields (typically 74–89%).
- This method is versatile and allows for the introduction of diverse amine substituents, tailoring biological activity.
Comparative Data Table of Key Synthetic Routes
Research Findings and Optimization Notes
- The palladium-catalyzed Buchwald–Hartwig amination is a key step for introducing the amino group at the 4-position with high regioselectivity and yield.
- Chlorination with POCl3 is a reliable method to activate hydroxyl groups for subsequent nucleophilic substitution by amines, facilitating the synthesis of diverse derivatives.
- Optimization of substituents on the pyrimidine ring and side chains can significantly affect biological activity, as seen in PDE4B selective inhibitors derived from this scaffold.
- The choice of amine and reaction conditions (solvent, temperature, catalyst) influences the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Several studies have explored the anticancer activity of this compound. For instance, it has been shown to inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the thiopyrano-pyrimidine core can enhance its potency against specific cancer types.
Data Table: Summary of Biological Activities
| Activity | Tested Strains/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12 | |
| Antifungal | Candida albicans | 15 | |
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Anticancer | HeLa (Cervical Cancer) | 8 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly improved efficacy, highlighting the importance of structural variation in enhancing biological activity.
Case Study 2: Investigation of Anticancer Mechanisms
Another study focused on the anticancer mechanisms of this compound in human cancer cell lines. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating its potential as an anticancer agent through oxidative stress induction.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Thiopyrano[3,2-d]pyrimidine vs. Thiopyrano[4,3-d]pyrimidine
The positional isomer 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine (C₈H₁₁N₃S, MW 181.26) differs in the fusion position of the thiopyran and pyrimidine rings ([4,3-d] vs. [3,2-d]). For example, the [4,3-d] isomer has a methyl group at the 4-position, which may enhance lipophilicity compared to the parent compound .
Pyrido[3,2-d]pyrimidines
Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine replace the thiopyran ring with a pyridine ring. This modification eliminates sulfur but retains the fused pyrimidine core. Such analogs are explored as kinase inhibitors (e.g., Mnk/HDAC dual-targeting agents), with molecular weights ~300–400 [M+H]+ .
Thieno[3,2-d]pyrimidines
N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine derivatives substitute the thiopyran with a thiophene ring. These compounds exhibit dual CLK1/DYRK1A kinase inhibition, highlighting the role of sulfur in modulating kinase selectivity .
Amine Group Modifications
- Boronate-containing derivatives : Compound 3j incorporates a boronate group (C₂₂H₂₅BN₄O₃S), enhancing interactions with serine/threonine kinases. Its molecular weight (440.6 [M+H]+) and yield (59%) suggest balanced synthetic feasibility and bioactivity .
- Chloro-substituted analogs : 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (C₇H₉ClN₄, MW 184.63) demonstrates how electronegative substituents like chlorine can improve metabolic stability .
Aromatic and Aliphatic Side Chains
- Benzonitrile derivatives: Compounds like 23a (C₂₈H₃₂N₆O₃S₂, MW 565.2 [M+H]+) feature cyano groups and sulfonamide linkers, improving solubility and target affinity .
- Piperidinylamino substituents: Derivatives such as 22b (C₂₃H₂₇N₅OS, MW 422.3 [M+H]+) utilize piperidine rings to enhance blood-brain barrier penetration, critical for CNS-targeted therapies .
Hypoglycemic Activity
Early studies on 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives revealed potent hypoglycemic effects, attributed to sulfur’s electron-withdrawing effects and the amine group’s hydrogen-bonding capacity .
Kinase Inhibition
- Mnk/HDAC dual inhibitors : Pyrido[3,2-d]pyrimidines with zinc-binding motifs (e.g., hydroxamic acids) show synergistic kinase and epigenetic modulation .
- CLK1/DYRK1A inhibitors: Thieno[3,2-d]pyrimidines achieve IC₅₀ values in the nanomolar range, underscoring sulfur’s role in π-stacking interactions .
Data Tables for Key Compounds
Biological Activity
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B inhibition is significant because it modulates inflammatory responses, making it a potential treatment for chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. In a study, a derivative of this compound exhibited an IC50 value of 3.0 nM against hPDE4B, demonstrating over 433-fold selectivity compared to PDE4D .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of derivatives related to this compound. Notably, compounds designed using structure-based strategies have shown potent activity against HIV-1 strains. For example, a derivative with an aminopiperidine moiety exhibited EC50 values ranging from 3.43 to 21.4 nmol/L against both wild-type and resistant HIV-1 strains . This suggests that modifications to the core structure can enhance antiviral efficacy.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the introduction of various substituents on the pyrimidine ring significantly influences biological activity. For instance:
- Electron-withdrawing groups increase potency against certain pathogens.
- Hydrophobic regions in specific positions enhance antibacterial properties .
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
- Chronic Inflammatory Diseases : A derivative was tested in a preclinical model for COPD and showed significant anti-inflammatory effects through PDE4B inhibition.
- Antiviral Applications : The compound's derivatives demonstrated promising results against HIV and SARS-CoV-2 in vitro, showcasing their potential as antiviral agents .
- Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial activity against various bacterial strains, revealing MIC values comparable to established antibiotics .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | IC50/EC50 Values | Selectivity/Comments |
|---|---|---|---|
| PDE4B Inhibition | 2-(3-chloro-4-methoxy-phenyl) derivative | IC50 = 3.0 nM | Highly selective over PDE4D (433-fold) |
| Antiviral Activity | Aminopiperidine derivative | EC50 = 3.43 - 21.4 nmol/L | Effective against resistant HIV strains |
| Antimicrobial Activity | Various derivatives | MIC = 1.95 - 15.62 μg/mL | Potent against multiple bacterial strains |
Q & A
Basic: What are the key synthetic methodologies for preparing 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic annulation. A common approach is to start with a thiopyrano precursor, such as a substituted thiophene or thiopyran derivative, and introduce pyrimidine rings via cyclocondensation. For example:
- Step 1: React a thiopyrano intermediate (e.g., 4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile) with a nitrile or urea derivative under acidic or thermal conditions to form the pyrimidine core .
- Step 2: Optimize regioselectivity using catalysts like polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency .
- Step 3: Purify via column chromatography or recrystallization, with purity validated by HPLC (>98%) .
Key Considerations:
- Substituent placement on the thiopyrano ring affects cyclization efficiency.
- Solvent choice (e.g., DMF or HMPA) influences reaction kinetics .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and ring conformation. For example, bond angles in the thiopyrano ring (e.g., C–S–C ~105°) and pyrimidine planarity can be resolved .
- NMR Spectroscopy:
- Elemental Analysis: Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- SAR Analysis: Systematically modify substituents (e.g., methyl vs. fluorophenyl groups) to isolate activity trends. For example, thiocarbonyl groups enhance enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., EGFR or COX-2) .
Example:
Inconsistent IC₅₀ values for acetylcholinesterase inhibition may stem from differences in buffer pH or substrate concentration. Re-test under controlled conditions (pH 7.4, 25°C) .
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure real-time activity in the presence of the compound .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to confirm direct interaction with target enzymes .
- Metabolic Profiling: Treat model organisms (e.g., C. elegans) and analyze metabolomic shifts via LC-MS to identify perturbed pathways .
- Knockout Studies: Use CRISPR-Cas9 to silence candidate genes (e.g., CYP450 isoforms) and assess changes in compound efficacy .
Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability: Susceptible to oxidation at the sulfur atom. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
- Storage: Store under inert gas (argon) at −20°C in amber vials. Aqueous solutions require 0.1% ascorbic acid to prevent degradation .
Advanced: How to optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Ni) to identify optimal conditions .
- Byproduct Analysis: Use LC-MS to trace impurities (e.g., dimerization products) and adjust stoichiometry (e.g., limit reagent excess to <10%) .
- Flow Chemistry: Implement continuous reactors to enhance mixing and reduce side reactions (e.g., 85% yield vs. 65% in batch) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
